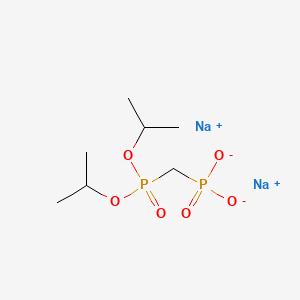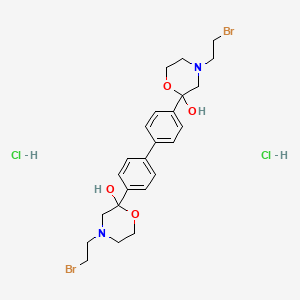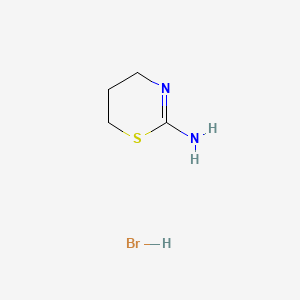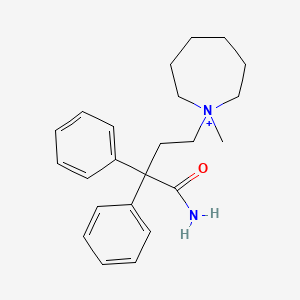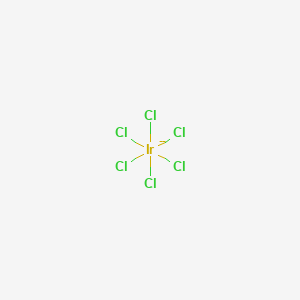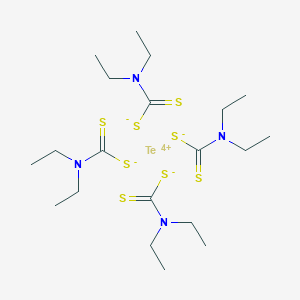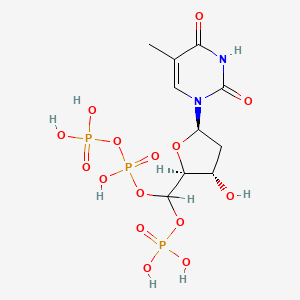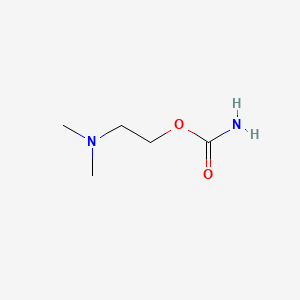
H-88
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
H-88 is a compound known for its role as a selective and potent inhibitor of protein kinase A (PKA). Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them, a process known as phosphorylation. This modification can activate or deactivate the target protein, thereby playing a crucial role in various cellular processes. This compound has been extensively used in scientific research to study the role of PKA in various cellular functions .
准备方法
The synthesis of H-88 involves several steps, typically starting with the preparation of intermediate compounds that are then subjected to various chemical reactions to form the final product. The synthetic routes often involve the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods for this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity .
化学反应分析
H-88 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may lead to the formation of oxidized derivatives of this compound, while substitution reactions may result in the replacement of specific functional groups with other groups .
科学研究应用
H-88 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used to study the mechanisms of protein phosphorylation and the role of PKA in various biochemical pathways. In biology, this compound is used to investigate the effects of PKA inhibition on cellular processes such as cell growth, differentiation, and apoptosis. In medicine, this compound has been explored for its potential therapeutic applications in diseases where PKA plays a critical role, such as cancer and cardiovascular diseases .
作用机制
The mechanism of action of H-88 involves its binding to the ATP-binding site of PKA, thereby inhibiting the enzyme’s activity. This inhibition prevents the phosphorylation of target proteins by PKA, leading to alterations in various cellular processes. The molecular targets of this compound include the catalytic subunits of PKA, and the pathways involved are those regulated by PKA-mediated phosphorylation .
相似化合物的比较
H-88 is unique among PKA inhibitors due to its high selectivity and potency. Similar compounds include other PKA inhibitors such as H-89 and Rp-cAMPS. While H-89 is also a potent PKA inhibitor, it has been shown to inhibit other kinases as well, making it less selective compared to this compound. Rp-cAMPS is another PKA inhibitor that works by competing with cyclic AMP (cAMP) for binding to the regulatory subunits of PKA, thereby preventing the activation of the catalytic subunits. The uniqueness of this compound lies in its ability to selectively inhibit PKA without significantly affecting other kinases .
属性
CAS 编号 |
34929-08-3 |
|---|---|
分子式 |
C17H13F3N2O3 |
分子量 |
350.29 g/mol |
IUPAC 名称 |
3-(2-hydroxyethyl)-1-[3-(trifluoromethyl)phenyl]quinazoline-2,4-dione |
InChI |
InChI=1S/C17H13F3N2O3/c18-17(19,20)11-4-3-5-12(10-11)22-14-7-2-1-6-13(14)15(24)21(8-9-23)16(22)25/h1-7,10,23H,8-9H2 |
InChI 键 |
YKVDSZPXGNPCRO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)CCO |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=O)N2C3=CC=CC(=C3)C(F)(F)F)CCO |
Key on ui other cas no. |
34929-08-3 |
同义词 |
1-(3-trifluoromethylphenyl)-3-(2-hydroxyethyl)quinazoline-2,4(1H,3H)-dione H-88 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




